2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is a chemical compound belonging to the benzofuran family, characterized by its unique structural features and potential therapeutic applications. This compound has gained attention in scientific research due to its interesting properties and possible uses in medicinal chemistry.
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid can be classified as an organic compound, specifically a substituted benzofuran derivative. Its structure includes a bromine atom and an acetic acid functional group, which are significant for its chemical reactivity and biological activity.
The synthesis of 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid typically involves several key steps:
The reaction conditions for these processes often require careful control of temperature, solvent choice, and reaction time to optimize yield and purity. For instance, utilizing a polar aprotic solvent can enhance the reaction efficiency during the acylation step.
The molecular formula of 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is C10H9BrO3. The compound features a benzofuran core with a bromine atom at the 7-position and an acetic acid side chain at the 2-position.
This structure contributes to its unique chemical properties and potential biological activities.
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is involved in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. These transformations are essential for modifying the compound's reactivity and enhancing its biological activity.
The mechanism of action of 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets within biological systems. It may modulate the activity of certain receptors or enzymes, leading to therapeutic effects such as antimicrobial or anticancer activities. Detailed studies are necessary to fully elucidate these mechanisms and their implications in pharmacology .
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of the bromine atom. Its solubility in organic solvents makes it suitable for various chemical reactions and applications in organic synthesis .
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid has a wide range of applications in scientific research:
The synthesis of 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid relies on strategic multi-step sequences that ensure precise bromine placement and acetic acid side-chain incorporation. A prominent approach involves Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids, where bromination is optimized before ring closure to avoid regiochemical complications. This method yields 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which undergo reductive demethylation and bromodecarboxylation to install the bromine at C7 [2]. Alternative routes employ transition metal-catalyzed O–H/C–H coupling, such as copper-mediated intramolecular dehydrogenation of benzothiophene derivatives. Here, radical transfer and cyclization form the dihydrobenzofuran core, with bromine introduced via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving >85% regioselectivity for the C7 position [3].
Critical pathway optimizations include:
Table 1: Yield Comparison of Multi-Step Synthetic Routes
Method | Key Intermediate | Bromination Step Yield | Overall Yield |
---|---|---|---|
Perkin Cyclization [2] | 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid | 92% | 68% |
Cu-Catalyzed Dehydrogenation [3] | 2-(Benzothiophen-3-yl)ethanol | 88% | 74% |
Pd-Mediated Reductive Cyclization [4] | 7-Bromo-2,3-dihydrobenzofuran-5-carbaldehyde | 81% | 62% |
Regioselective C7 bromination is critical due to the electron-rich C5/C7 positions in dihydrobenzofurans. Electrophilic bromination using Br₂ in acetic acid favors C7 over C5 by a 15:1 ratio, attributed to steric hindrance from the fused dihydrofuran ring [6] [8]. For enhanced precision, dirhodium-catalyzed C–H functionalization with N-bromophthalimide (NBP) achieves 97% C7-selectivity via a radical mechanism, where the catalyst’s carboxylate ligands orient NBP coordination near C7 [8].
Solvent effects profoundly influence selectivity:
Table 2: Regioselectivity of Bromination Under Varied Catalytic Conditions
Catalyst System | Brominating Agent | Solvent | C7:C5 Ratio | Yield |
---|---|---|---|---|
None | Br₂ | AcOH | 15:1 | 82% |
Dirhodium(II) tetraacetate | NBP | DCE | 97:3 | 91% |
FeCl₃ | NBS | DMF | 20:1 | 88% |
AlCl₃ | Br₂ | CHCl₃ | 8:1 | 76% |
The acetic acid moiety is installed via carboxylation or side-chain elongation. Knoevenagel-Doebner condensation of 7-bromo-2,3-dihydrobenzofuran-5-carbaldehyde with malonic acid in pyridine/piperidine (3:1) at 110°C affords the acrylic acid intermediate, which undergoes Pd/C-catalyzed hydrogenation to saturate the double bond, yielding the acetic acid derivative (78% over two steps) [3] [7]. Microwave-assisted hydrolysis of cyanomethyl intermediates using 20% KOH in ethylene glycol at 150°C for 10 minutes achieves near-quantitative conversion, minimizing decarboxylation [7].
Solvent polarity is pivotal:
Reagent impacts:
Protecting groups mitigate undesired reactions during acetic acid side-chain elaboration. Phenol protection is essential due to the acidity of the C5 hydroxyl in precursors. Comparative studies show:
For the acetic acid moiety, tert-butyl esters outperform methyl esters:
Optimal protection sequence:
Table 3: Protecting Group Stability Under Bromination Conditions
Protecting Group | Bromination Reagent | Stability | Deprotection Yield |
---|---|---|---|
Methyl ether | NBS/DMF | Low | 58% |
Acetyl | Br₂/AcOH | Very low | 32% |
Benzyl ether | NBP/DCE | High | 95% |
Tert-butyl ester | Br₂/CHCl₃ | High | 91% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: